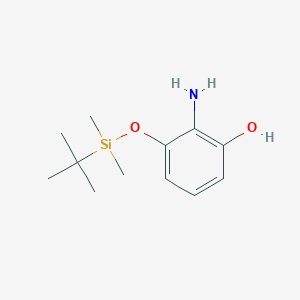
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol is an organosilicon compound with the molecular formula C12H21NO2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol typically involves the protection of the hydroxyl group of 2-amino-3-hydroxyphenol using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from 24°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the corresponding alcohols.
Scientific Research Applications
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, making the protected hydroxyl group less reactive under various conditions. This stability is crucial for multi-step synthetic processes where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- Dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
2-Amino-3-((tert-butyldimethylsilyl)oxy)phenol is unique due to its specific structure, which combines an amino group and a silyl-protected hydroxyl group on a phenol ring. This combination allows for selective reactions and protection strategies in complex synthetic routes, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C12H21NO2Si |
|---|---|
Molecular Weight |
239.39 g/mol |
IUPAC Name |
2-amino-3-[tert-butyl(dimethyl)silyl]oxyphenol |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,13H2,1-5H3 |
InChI Key |
GBCIZMWBYLTKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















